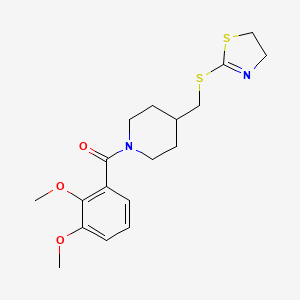

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone

Description

This compound features a piperidine core substituted with a thioether-linked 4,5-dihydrothiazole moiety and a 2,3-dimethoxyphenyl ketone group. The dihydrothiazole (thiazoline) ring introduces partial saturation, altering electronic and steric properties compared to fully aromatic thiazoles.

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S2/c1-22-15-5-3-4-14(16(15)23-2)17(21)20-9-6-13(7-10-20)12-25-18-19-8-11-24-18/h3-5,13H,6-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWLUTHVLNMZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone is a thiazole derivative known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 342.49 g/mol. The structure features a piperidine ring linked to a thiazole moiety and a methanone group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.49 g/mol |

| CAS Number | 1396875-12-9 |

Antimicrobial Activity

Thiazole derivatives are often associated with antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant activity against various bacterial strains. For instance, compounds containing the thiazole ring have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes.

Antiproliferative Effects

Recent investigations into the antiproliferative effects of thiazole derivatives have highlighted their potential in cancer therapy. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For example, related thiazole compounds demonstrated efficacy in reducing tumor growth in vitro and in vivo models .

The biological activity of This compound may be attributed to its interaction with specific receptors or enzymes involved in cell signaling pathways. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, which could explain its effects on the central nervous system .

Case Studies

- Antihypertensive Activity : A study exploring similar piperidine derivatives revealed that these compounds could lower blood pressure through alpha-blocking actions. This finding suggests that This compound might possess similar antihypertensive properties .

- Cancer Cell Line Studies : In vitro studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights their potential as anticancer agents.

Synthesis

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the thiazole ring through cyclization reactions.

- Alkylation of the piperidine derivative.

- Final coupling with the 2,3-dimethoxyphenyl moiety.

Optimizing reaction conditions such as temperature and solvent choice is crucial for improving yield and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with variations in the heterocyclic core, substituents, or linkage groups. Key comparisons are summarized below:

Key Observations

Heterocyclic Core Impact: The dihydrothiazole in the target compound confers partial saturation, reducing aromaticity compared to oxadiazole () or thiadiazole () cores. This may enhance conformational flexibility but reduce π-π stacking interactions in biological targets .

Substituent Effects :

- The 2,3-dimethoxyphenyl group in the target compound likely improves lipid solubility compared to the benzodioxin group in ’s compound, which contains oxygen atoms that may form hydrogen bonds .

- Nitroaryl substituents in thiadiazole derivatives () contribute to redox activity, a trait absent in the target compound .

Bioactivity Trends: While direct data for the target compound is lacking, structurally related thiadiazoles () and oxadiazoles () show antimicrobial and pesticidal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.